5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
This compound could potentially belong to the class of organic compounds known as benzamides or piperidinecarboxylic acids . These are organic compounds containing a carboxamido substituent attached to a benzene ring or a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For example, 5-ethyl-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . In another example, a Diels–Alder reaction between key intermediates led to the formation of a compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various methods . For instance, the structure of 5-ethyl-2-methylpyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex . For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary . For example, 5-ethyl-2-methylpyridine is a colorless liquid with a density of 0.919 g/mL at 25 °C, a boiling point of 178 °C, and a refractive index of 1.497 .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives, which might be structurally related to the chemical compound , were synthesized and evaluated for their biological activities. These compounds have been investigated for their potential as anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and asthma. The structure-activity relationship (SAR) of these compounds provides insights into their biological efficacy (Rahmouni et al., 2016).
Antibacterial Activity
Research on pyrazolopyridine derivatives, which share a core structure with the compound of interest, has revealed their potential antibacterial properties. These compounds have shown moderate to good activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria. This suggests their potential application in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of pyrazolopyridines for their diverse biological activities has also included studies on their antioxidant, antitumor, and antimicrobial effects. Some derivatives have shown significant potential in these areas, highlighting the versatility of the pyrazolopyridine scaffold in medicinal chemistry and its potential application in treating various diseases (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antiviral Activity
Further research into pyrazolopyridine derivatives has uncovered their potential antiviral properties. Some compounds have been synthesized and evaluated for their efficacy against viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus. These studies suggest the possibility of using these compounds as antiviral agents, contributing to the development of new treatments for viral infections (Bernardino et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-25-12-16(20(27)23-18-11-14(2)9-10-22-18)19-17(13-25)21(28)26(24-19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDRDDLKJLKNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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